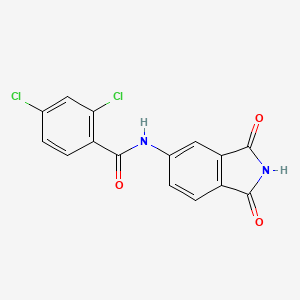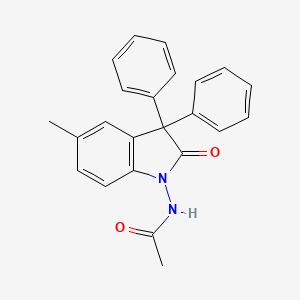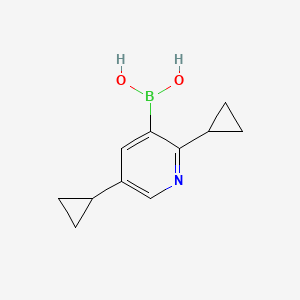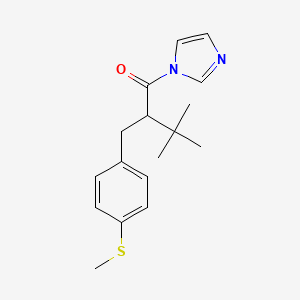
1H-Imidazole, 1-(3,3-dimethyl-2-((4-(methylthio)phenyl)methyl)-1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one is a complex organic compound that features an imidazole ring, a dimethyl group, and a methylthio-substituted benzyl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(1H-Imidazol-1-yl)-3-methylbutan-1-one: Similar structure but lacks the dimethyl and methylthio groups.
1-(1H-Imidazol-1-yl)-2-phenylethanone: Contains a phenyl group instead of the methylthio-substituted benzyl group.
Uniqueness
1-(1H-Imidazol-1-yl)-3,3-dimethyl-2-(4-(methylthio)benzyl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylthio group enhances its potential as an antimicrobial agent, while the dimethyl group increases its stability and solubility in organic solvents .
Properties
CAS No. |
89372-85-0 |
|---|---|
Molecular Formula |
C17H22N2OS |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-imidazol-1-yl-3,3-dimethyl-2-[(4-methylsulfanylphenyl)methyl]butan-1-one |
InChI |
InChI=1S/C17H22N2OS/c1-17(2,3)15(16(20)19-10-9-18-12-19)11-13-5-7-14(21-4)8-6-13/h5-10,12,15H,11H2,1-4H3 |
InChI Key |
OCHIWWCYMNEIJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)SC)C(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


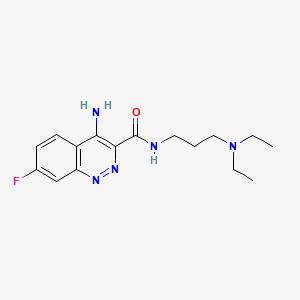



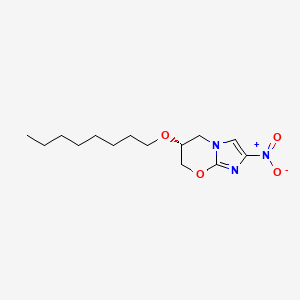
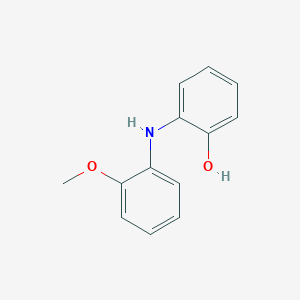

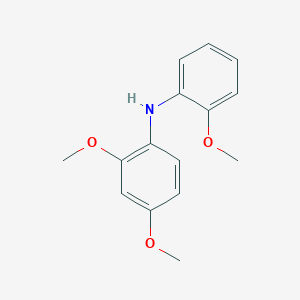
![(1S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12929407.png)

![2-Hydrazinyl-N-[(3R)-oxolan-3-yl]adenosine](/img/structure/B12929413.png)
